REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.O(Cl)Cl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[C:7]([C:4]1[CH:5]=[CH:6][C:1]([C:13]([Cl:17])([Cl:15])[Cl:14])=[CH:2][CH:3]=1)#[N:8]
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Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C#N)C
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl
|
Name
|
|
Quantity
|
97 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The bottle was capped
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Type
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CUSTOM
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Details
|
The water layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.87 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |